molecular formula C17H19BrN2O3S B11589602 (5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11589602
M. Wt: 411.3 g/mol
InChI Key: JCOHRAXCXIXCQA-LCYFTJDESA-N
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Description

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a prop-2-en-1-yloxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. The ethoxy and prop-2-en-1-yloxy groups are introduced through etherification reactions. The final step involves the formation of the imidazolidinone ring, which is achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The brominated phenyl group and the imidazolidinone ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-BROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The presence of both the bromine and ethoxy groups in (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H19BrN2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H19BrN2O3S/c1-4-7-23-15-12(18)8-11(10-14(15)22-6-3)9-13-16(21)20(5-2)17(24)19-13/h4,8-10H,1,5-7H2,2-3H3,(H,19,24)/b13-9-

InChI Key

JCOHRAXCXIXCQA-LCYFTJDESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)OCC)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC=C)OCC)NC1=S

Origin of Product

United States

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